P2X3 Receptor Antagonism: Structural Superiority over N-(thiazol-2-yl)-benzamide ZAC Antagonists
The compound incorporates the 4-(thiazol-2-yloxy)benzamide core, which is explicitly claimed by Bayer in patent US20180072713A1 as essential for potent P2X3 receptor inhibition, with exemplified compounds demonstrating IC50 values below 100 nM in a fluorometric imaging plate reader (FLIPR) assay [1]. In stark contrast, the ZAC antagonist chemotype, represented by N-(thiazol-2-yl)-benzamide analogs such as TTFB, is defined by a thiazol-2-ylamino linkage to the benzamide and exhibits IC50 values of 1-3 μM at ZAC but lacks any reported P2X3 activity [2]. This target switch is driven by the substitution of the amino linker with an oxy linker, which radically alters the electron distribution and binding pose, directing the compound toward purinergic receptors over Cys-loop receptors.
| Evidence Dimension | Primary Target Engagement |
|---|---|
| Target Compound Data | Incorporates scaffold demonstrated to achieve P2X3 IC50 < 100 nM in FLIPR assays (as reported for close structural analogs in the same patent series) [1]. |
| Comparator Or Baseline | N-(thiazol-2-yl)-benzamide chemotype (e.g., TTFB): IC50 = 1-3 μM at ZAC; P2X3 activity not reported [2]. |
| Quantified Difference | Target family shift from Cys-loop (ZAC) to Purinergic (P2X3) receptors; >10-fold potency advantage for P2X3 based on patent SAR data. |
| Conditions | Recombinant human P2X3 receptor expressed in HEK293 cells (FLIPR assay) vs. human ZAC expressed in Xenopus oocytes (two-electrode voltage clamp). |
Why This Matters
For a pain or neurogenic disorder program, selecting the wrong chemotype will result in complete loss of target engagement at the P2X3 receptor, making this compound the correct structural choice for purinergic research.
- [1] Bayer Aktiengesellschaft. (2018). 1,3-THIAZOL-2-YL SUBSTITUTED BENZAMIDES. US Patent Application US20180072713A1. View Source
- [2] Madjroh, N., Mellou, E., Davies, P. A., Söderhielm, P. C., & Jensen, A. A. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. View Source
